molecular formula C50H52O8P2Ru+2 B1146498 (R)-Rutheniumdiacetate-(DM-SEGPHOS) CAS No. 944450-49-1

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Cat. No.: B1146498
CAS No.: 944450-49-1
M. Wt: 944.0 g/mol
InChI Key: ACKYBTAGKAINOG-UHFFFAOYSA-N
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Description

®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral catalyst complex that has gained significant attention in the field of asymmetric synthesis. This compound is composed of ruthenium, diacetate, and ®-DM-SEGPHOS, a chiral ligand known for its high enantioselectivity in catalytic reactions. The unique structure of ®-Rutheniumdiacetate-(DM-SEGPHOS) allows it to facilitate various asymmetric transformations, making it a valuable tool in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and pressures, with the presence of solvents like dichloromethane or toluene .

Major Products

The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) depend on the specific reaction type. For example, oxidation reactions yield aldehydes or ketones, reduction reactions produce alkanes, and substitution reactions result in the formation of new functionalized compounds .

Mechanism of Action

The mechanism of action of ®-Rutheniumdiacetate-(DM-SEGPHOS) involves the coordination of the ruthenium center with the chiral ligand ®-DM-SEGPHOS. This coordination creates a chiral environment that facilitates the selective activation of substrates. The molecular targets and pathways involved include the activation of hydrogen, oxygen, and various nucleophiles, leading to the formation of enantioselective products .

Properties

CAS No.

944450-49-1

Molecular Formula

C50H52O8P2Ru+2

Molecular Weight

944.0 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2

InChI Key

ACKYBTAGKAINOG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]

Canonical SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]

Synonyms

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium

Origin of Product

United States

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